molecular formula C11H15NS B14350019 4-(4-Methylphenyl)thiomorpholine CAS No. 90254-19-6

4-(4-Methylphenyl)thiomorpholine

Cat. No.: B14350019
CAS No.: 90254-19-6
M. Wt: 193.31 g/mol
InChI Key: RCODPUHSGGBIEY-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)thiomorpholine is a heterocyclic organic compound containing both sulfur and nitrogen atoms within its structure It is a derivative of thiomorpholine, where a 4-methylphenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Methylphenyl)thiomorpholine can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves reacting 4-fluoronitrobenzene with thiomorpholine under specific conditions . The reaction typically requires a base, such as potassium carbonate, and is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)thiomorpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfur atom in the thiomorpholine ring can increase the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenyl)thiomorpholine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity and potentially improve its pharmacokinetic properties compared to its analogs.

Properties

CAS No.

90254-19-6

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

4-(4-methylphenyl)thiomorpholine

InChI

InChI=1S/C11H15NS/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3

InChI Key

RCODPUHSGGBIEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCSCC2

Origin of Product

United States

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